molecular formula C10H9ClN2O B2686136 8-Chloro-2-ethoxy-1,5-naphthyridine CAS No. 959217-50-6

8-Chloro-2-ethoxy-1,5-naphthyridine

Cat. No.: B2686136
CAS No.: 959217-50-6
M. Wt: 208.65
InChI Key: DBTQROPNZVNFMR-UHFFFAOYSA-N
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Description

8-Chloro-2-ethoxy-1,5-naphthyridine is a heterocyclic compound with the molecular formula C10H9ClN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-ethoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted naphthyridines .

Scientific Research Applications

8-Chloro-2-ethoxy-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Chloro-2-ethoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or proteins, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound, known for its diverse biological activities.

    2-Chloro-1,5-naphthyridine: Similar structure but with different substitution patterns.

    8-Methoxy-2-ethoxy-1,5-naphthyridine: Similar but with a methoxy group instead of chlorine.

Uniqueness

8-Chloro-2-ethoxy-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

8-chloro-2-ethoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-2-14-9-4-3-8-10(13-9)7(11)5-6-12-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTQROPNZVNFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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